Diethyl 2-[(4-methoxybenzyl)amino]malonate
Description
Diethyl 2-[(4-methoxybenzyl)amino]malonate is a malonic acid derivative featuring a 4-methoxy-substituted benzylamino group at the central carbon. This compound serves as a key intermediate in organic synthesis, particularly in the Gould-Jacob reaction for preparing 4-quinolones, which exhibit antibacterial properties . The 4-methoxy group (electron-donating) modulates electronic and steric properties, influencing reactivity and downstream applications.
Properties
IUPAC Name |
diethyl 2-[(4-methoxyphenyl)methylamino]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-4-20-14(17)13(15(18)21-5-2)16-10-11-6-8-12(19-3)9-7-11/h6-9,13,16H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCHKHHZJHFXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Diethyl 2-[(4-methoxybenzyl)amino]malonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethyl 2-[(4-methoxybenzyl)amino]malonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, this compound has industrial applications, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-methoxybenzyl)amino]malonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved may vary depending on the specific application of the compound.
Comparison with Similar Compounds
Physical and Chemical Properties
- Melting Points : The 4-methoxy derivative (79–81°C) has a higher melting point than the 4-chloro analogue (45–46°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole, van der Waals) from the methoxy group .
- Yields : The 4-chloro derivative achieves higher yields (78.5%) compared to the 4-fluoro (55.7%), suggesting halogen size and electronic effects influence reaction efficiency .
Electronic and Steric Effects
- Halogens (Cl, Br) decrease electron density, favoring electrophilic attack in cyclization steps .
- Steric Effects :
- Bulkier substituents (e.g., Br) may hinder molecular packing, lowering melting points compared to smaller groups (e.g., F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
